Superior Potency of AS1842856 vs. JY-2 in Inhibiting FOXO1 Transcriptional Activity
AS1842856 demonstrates a >600-fold higher potency in inhibiting FOXO1 transcriptional activity compared to the novel FOXO1 inhibitor JY-2 [1]. This substantial difference in IC50 values is a critical factor for researchers selecting a tool compound for cellular assays, as it directly impacts the working concentration required and potential off-target effects.
| Evidence Dimension | Inhibition of FOXO1 transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | JY-2, IC50 = 22 μM (22,000 nM) |
| Quantified Difference | 667-fold lower IC50 for AS1842856 |
| Conditions | Cell-based reporter gene assay (specific cell line details differ; AS1842856 typically in HepG2, JY-2 in HEK293T) |
Why This Matters
This vast potency difference means AS1842856 can be used at sub-micromolar concentrations, minimizing non-specific cytotoxicity and off-target engagement common with high micromolar concentrations of less potent inhibitors like JY-2.
- [1] Kim, H. S., Han, C. Y., Kang, D. J., Kim, H. J., & Kim, S. H. (2021). Novel FoxO1 inhibitor, JY-2, ameliorates palmitic acid-induced lipotoxicity and gluconeogenesis in a murine model. European Journal of Pharmacology, 899, 173992. View Source
